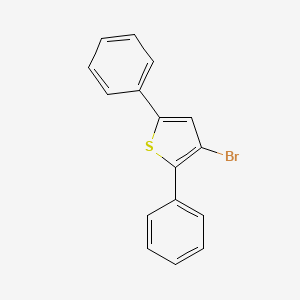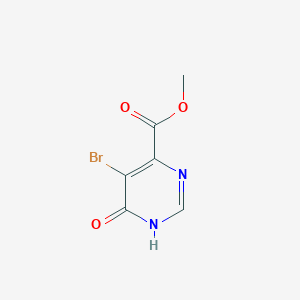
8-Bromo-2,6-dichloroquinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-2,6-dichloroquinazolin-4-amine: is a chemical compound with the following molecular formula:
C8H3BrCl2N2
. It belongs to the quinazoline family and contains bromine, chlorine, and nitrogen atoms. This compound has attracted scientific interest due to its potential applications in various fields.準備方法
Synthetic Routes:
There are several synthetic routes to prepare 8-Bromo-2,6-dichloroquinazolin-4-amine. One common method involves the bromination of 2,6-dichloroquinazolin-4-amine using bromine or a brominating agent. The reaction proceeds as follows:
2,6-dichloroquinazolin-4-amine+Br2→this compound
Reaction Conditions:
The reaction typically occurs under inert atmosphere at temperatures between 2°C and 8°C.
Industrial Production:
While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.
化学反応の分析
8-Bromo-2,6-dichloroquinazolin-4-amine can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups.
Reduction Reactions: Reduction of the nitro group (if present) can yield the corresponding amino compound.
Oxidation Reactions: Oxidation of the amine group can lead to imine or other derivatives.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in an organic solvent.
Reduction: Hydrogen gas (catalyzed by palladium on carbon) or other reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products:
The major product of bromination is this compound itself. Other products depend on the specific reaction conditions.
科学的研究の応用
8-Bromo-2,6-dichloroquinazolin-4-amine finds applications in:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.
Biological Studies: It may serve as a probe to investigate biological pathways.
Materials Science: Its derivatives could be useful in material design.
作用機序
The exact mechanism of action for this compound remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.
類似化合物との比較
While 8-Bromo-2,6-dichloroquinazolin-4-amine is unique due to its specific halogen substitution pattern, similar compounds include other quinazolines and related heterocycles.
特性
分子式 |
C8H4BrCl2N3 |
|---|---|
分子量 |
292.94 g/mol |
IUPAC名 |
8-bromo-2,6-dichloroquinazolin-4-amine |
InChI |
InChI=1S/C8H4BrCl2N3/c9-5-2-3(10)1-4-6(5)13-8(11)14-7(4)12/h1-2H,(H2,12,13,14) |
InChIキー |
QELBOKUYNVLIKF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1C(=NC(=N2)Cl)N)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-(3-Chlorophenyl)-3-(4-chlorophenyl)thieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B13051891.png)






![2-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13051925.png)


